1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Description
Properties
IUPAC Name |
N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBURLBCXNMPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952004 | |
| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29489-57-4 | |
| Record name | Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine can be synthesized through the reaction of ethyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SiCl}_3 + 3 (\text{CH}_3)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{Si(N(CH}_3)_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves large-scale reactions under controlled conditions. The use of high-purity reagents and precise temperature control ensures the efficient production of the compound. The reaction is typically carried out in a solvent such as toluene to facilitate the removal of hydrogen chloride by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes or silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halides like chlorine or bromine can be used under mild conditions.
Major Products Formed:
Oxidation: Siloxanes or silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves its ability to form stable complexes with various substrates. The silicon atom acts as a central point for coordination, allowing the compound to interact with different molecular targets. This interaction can lead to the formation of stable bonds, enhancing the properties of the resulting materials.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical properties of TDMAS and analogous compounds:
Key Observations :
- Reactivity: TDMAS exhibits higher reactivity compared to phenyl- or tributyl-substituted analogs due to smaller, electron-donating dimethylamino groups and the absence of steric hindrance .
- Thermal Stability : The tributyl variant (C₁₃H₃₃N₃Si) is more thermally stable but less suited for ALD due to lower vapor pressure and slower decomposition kinetics .
Biological Activity
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (commonly referred to as EHMT) is a silane compound with diverse applications in chemical synthesis and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
EHMT is characterized by its silane backbone, which contributes to its unique reactivity and interactions with biological systems. The compound's structure can be represented as:
This structure allows EHMT to participate in various biochemical reactions, influencing its biological activity.
Target Interaction
EHMT interacts with various biomolecules, including enzymes and membrane proteins. Its silane groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Studies indicate that such interactions may lead to:
- Enzyme Inhibition : EHMT has been shown to inhibit certain lipases by binding to their active sites, thereby preventing substrate access.
- Membrane Modulation : The compound may influence membrane fluidity and permeability, affecting cellular signaling pathways.
Cellular Effects
EHMT's effects on cells are multifaceted:
- Signaling Pathways : It modulates the activity of protein kinases and phosphatases, leading to changes in downstream signaling pathways.
- Gene Expression : The compound can alter gene expression profiles by affecting transcription factors involved in cellular responses to stress or nutrient availability.
Toxicological Studies
Research has indicated that EHMT exhibits dose-dependent effects in animal models. At low doses, it may have minimal adverse effects; however, higher doses have been associated with significant toxicity, including cytotoxicity in neuronal cell lines .
| Dosage (mg/kg) | Observed Effects |
|---|---|
| 0-10 | Minimal toxicity |
| 10-50 | Moderate cytotoxicity |
| >50 | Severe toxicity and lethality |
In Vitro Studies
In vitro studies using HEK293 cells have demonstrated that EHMT can inhibit dopamine uptake, suggesting potential psychostimulant properties similar to other N-ethyl substituted compounds .
Metabolic Pathways
EHMT is involved in several metabolic pathways:
- Lipid Metabolism : It interacts with enzymes such as lipases and esterases, influencing lipid breakdown and synthesis.
- Transport Mechanisms : The compound's transport across cell membranes is facilitated by specific transporters, which play a crucial role in its biological activity.
Research Findings
Recent studies have highlighted the following key findings regarding EHMT's biological activity:
- Cytotoxicity : EHMT has shown higher cytotoxicity compared to traditional psychostimulants like methamphetamine in neuronal cell lines .
- Behavioral Effects : In vivo studies indicate that EHMT induces anxiety-like behavior at high doses, correlating with its cytotoxic effects observed in vitro .
- Potential Therapeutic Applications : Due to its ability to modulate enzyme activity and cellular signaling pathways, EHMT may have potential applications in drug development for metabolic disorders or neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for producing Tris(dimethylamino)silane (TDAS) with high purity for advanced applications like atomic layer deposition (ALD)?
TDAS is typically synthesized via amine elimination reactions between silicon tetrachloride and dimethylamine. Key steps include:
- Reaction conditions : Conducted under anhydrous conditions at low temperatures (−20°C to 0°C) to minimize side reactions .
- Purification : Vacuum distillation (boiling point: 142°C) to achieve >99.9% purity, critical for ALD precursor performance .
- Quality control : Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and structural integrity .
Q. How is TDAS characterized to confirm molecular structure and purity in research settings?
Researchers employ a combination of analytical techniques:
- 1H/13C NMR : Confirms the presence of dimethylamino groups (δ ~2.8 ppm for N–CH3) and silicon bonding .
- Mass spectrometry : Molecular ion peak at m/z 161.32 (M+) aligns with the molecular formula C₆H₁₉N₃Si .
- Elemental analysis : Matches calculated C (44.7%), H (11.8%), N (26.1%) percentages .
- Moisture sensitivity testing : TDAS reacts rapidly with water, necessitating handling under inert atmospheres .
Advanced Research Questions
Q. What challenges arise in optimizing ALD parameters when using TDAS for silicon nitride (SiNₓ) film deposition, and how can they be addressed?
TDAS’s reactivity and stability must be balanced during ALD:
- Temperature control : Deposition at 300–400°C ensures decomposition without precursor condensation. Higher temperatures (>450°C) risk carbon contamination .
- Co-reactant selection : NH₃ or plasma-activated N₂/H₂ enhances nitrogen incorporation but may require plasma-enhanced ALD (PEALD) for low-temperature processes .
- Conformality challenges : TDAS’s high vapor pressure improves step coverage, but excessive precursor flow rates reduce uniformity. Computational fluid dynamics (CFD) modeling optimizes reactor design .
Q. How do researchers reconcile discrepancies in reported thermal stability and reactivity data of TDAS under varying experimental conditions?
Contradictions arise from differences in:
- Moisture exposure : TDAS degrades via hydrolysis, forming NH(CH₃)₂ and Si–O bonds. Studies show a 10% decomposition rate at 50% relative humidity over 24 hours .
- Storage conditions : Stability improves when stored under nitrogen at −20°C, with <1% impurity formation over 6 months .
- Analytical methods : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres yields divergent decomposition profiles (onset at 180°C vs. 120°C) .
Q. What novel applications of TDAS derivatives are being explored beyond conventional thin-film deposition?
Emerging research areas include:
- Catalysis : TDAS-derived silicon nitride supports enhance catalytic activity in CO₂ hydrogenation due to high surface area and Lewis acidity .
- Polymer modification : Grafting TDAS onto polyimide backbones improves thermal stability (TGA weight loss <5% at 500°C) .
- Biofunctional surfaces : Silanization of medical implants with TDAS reduces bacterial adhesion by 90% compared to untreated surfaces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
